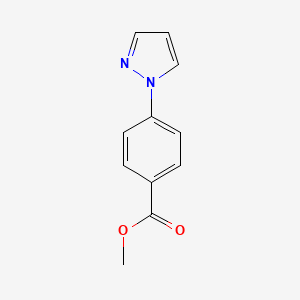

Methyl 4-(1H-pyrazol-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOPDJQWCXROJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359574 | |

| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-29-0 | |

| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route, predicted analytical data, and the necessary experimental protocols for its preparation and identification.

Compound Overview

This compound (CAS No. 400750-29-0) is a derivative of benzoic acid and pyrazole. Its chemical structure consists of a methyl benzoate moiety where the phenyl ring is substituted at the para-position with a pyrazol-1-yl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 400750-29-0 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 119-121 °C | ChemicalBook |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water (1.3 g/L at 25 °C) | [1] |

| Topological Polar Surface Area | 44.1 Ų | [1] |

| XLogP3 | 2.1 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an N-arylation reaction, where a bond is formed between a nitrogen atom of the pyrazole ring and the phenyl ring of methyl benzoate. Common methods for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination. Below is a detailed experimental protocol for a copper-catalyzed Ullmann-type reaction, a widely used and effective method for such couplings.

Proposed Synthetic Route: Ullmann Condensation

This method involves the coupling of pyrazole with a methyl 4-halobenzoate (typically bromo or iodo) in the presence of a copper catalyst and a base.

Caption: Proposed workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar N-arylation reactions.

Materials:

-

Pyrazole

-

Methyl 4-bromobenzoate

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected analytical data based on the compound's structure and data from closely related molecules.

Spectroscopic Data

Caption: General workflow for spectroscopic analysis.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.15 | d | ~8.5 | 2H | Ar-H (ortho to -COOCH₃) |

| ~7.95 | d | ~2.5 | 1H | Pyrazole-H |

| ~7.75 | d | ~8.5 | 2H | Ar-H (ortho to pyrazole) |

| ~7.70 | d | ~1.5 | 1H | Pyrazole-H |

| ~6.50 | t | ~2.0 | 1H | Pyrazole-H |

| ~3.95 | s | - | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~142.0 | Pyrazole-C |

| ~141.0 | Ar-C (ipso to pyrazole) |

| ~131.0 | Ar-C (ortho to -COOCH₃) |

| ~129.0 | Ar-C (ipso to -COOCH₃) |

| ~127.0 | Pyrazole-C |

| ~120.0 | Ar-C (ortho to pyrazole) |

| ~108.0 | Pyrazole-C |

| ~52.5 | -OCH₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and pyrazole) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1610, 1520 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1280, 1110 | Strong | C-O stretching (ester) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 202 | High | [M]⁺ (Molecular ion) |

| 171 | Medium | [M - OCH₃]⁺ |

| 143 | Medium | [M - COOCH₃]⁺ |

| 116 | High | [C₇H₄N₂]⁺ |

| 68 | Medium | [C₃H₄N₂]⁺ (Pyrazole) |

Conclusion

This technical guide outlines a reliable synthetic pathway for this compound via an Ullmann condensation reaction and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and spectroscopic information will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery for the successful preparation and identification of this compound. Further experimental verification of the presented data is encouraged to establish a definitive analytical profile for this molecule.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 4-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyrazole and benzoate moieties. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for these purposes. This guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of this class of molecules.

Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate

The following tables summarize the reported spectroscopic data for the constitutional isomer, Methyl 4-(1H-pyrazol-3-yl)benzoate.

Table 1: ¹H NMR Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.15 - 8.05 | m | - | 2H | Aromatic (Benzoate) |

| 7.91 - 7.83 | m | - | 2H | Aromatic (Benzoate) |

| 7.65 | d | 2.4 | 1H | Pyrazole-H |

| 6.71 | d | 2.3 | 1H | Pyrazole-H |

| 3.94 | s | - | 3H | -OCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.91 | C=O (Ester) |

| 136.89 | Aromatic C |

| 131.83 | Aromatic C |

| 130.13 | Aromatic C |

| 129.37 | Aromatic C |

| 125.50 | Aromatic C |

| 103.35 | Pyrazole C |

| 52.14 | -OCH₃ |

| Solvent: CDCl₃, Frequency: 101 MHz[1] |

Table 3: Mass Spectrometry Data of Methyl 4-(1H-pyrazol-3-yl)benzoate

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| Ionization Method: Electron Ionization (EI)[1] |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for compounds such as this compound.

Synthesis of this compound (General Procedure)

A common method for the synthesis of N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by N-arylation. For the title compound, a plausible synthetic route would be the reaction of pyrazole with methyl 4-halobenzoate in the presence of a suitable base and catalyst.

Materials:

-

Pyrazole

-

Methyl 4-bromobenzoate

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

L-proline

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel, add pyrazole (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).

-

Add dimethyl sulfoxide (5 mL) as the solvent.

-

Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For GC-MS analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition (GC-MS):

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 4-(1H-pyrazol-1-yl)benzoate and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole-containing compounds, with a specific focus on Methyl 4-(1H-pyrazol-1-yl)benzoate and its close structural analogues. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for rational drug design, as it governs molecular interactions with biological targets. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related compounds to illustrate the experimental protocols and data presentation critical to the field.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of pyrazole-containing benzoates typically involves the reaction of a pyrazole derivative with a substituted benzoate. For instance, a plausible route to this compound would involve the reaction of pyrazole with methyl 4-halobenzoate.

A documented synthesis for a related compound, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, involves the reaction of pyrazole with ethyl 4-(bromomethyl)benzoate in the presence of potassium carbonate in acetone.[1] The reaction mixture is heated and stirred, followed by filtration and purification to yield the desired product.[1] Another related compound, Methyl 4-(1H-pyrazol-3-yl)benzoate, can be synthesized from 4-(1H-pyrazol-3-yl)benzoic acid and iodomethane in the presence of K2CO3 in DMF.[2]

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and technique is crucial and often determined empirically.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Experimental Protocol: A Step-by-Step Workflow

The following protocol is a generalized representation of the steps involved in SC-XRD analysis, based on methodologies reported for similar structures.[3][4]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities. Data collection is often performed at low temperatures (e.g., 120 K) to minimize thermal vibrations of the atoms.[3]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

The logical workflow for a typical single-crystal X-ray diffraction experiment is depicted below.

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Crystallographic Data Presentation

The results of a crystal structure analysis are presented in a standardized format, typically in a Crystallographic Information File (CIF). Key parameters are summarized in tables for clarity and comparison.

Due to the lack of a published structure for this compound, the following tables present data for a closely related analogue, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , to exemplify the nature of the reported data.[5] Another similar compound, Methyl 4-methylbenzoate , is also referenced for comparison of crystal data and refinement details.[3]

Crystal Data and Structure Refinement

This table summarizes the key parameters of the crystal and the data collection and refinement process.

| Parameter | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Methyl 4-methylbenzoate[3] |

| Chemical formula | C13H14N2O2 | C9H10O2 |

| Formula weight | 230.26 | 150.17 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P21/c | P21/c |

| a (Å) | 11.1398 (7) | 5.9134 (11) |

| b (Å) | 5.5647 (3) | 7.6048 (14) |

| c (Å) | 19.1415 (11) | 17.484 (3) |

| α (°) | 90 | 90 |

| β (°) | 100.957 (2) | 97.783 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1163.63 (12) | 779.0 (2) |

| Z | 4 | 4 |

| Temperature (K) | 296(2) | 120 |

| Radiation type | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 |

| R-factor (R1) | 0.052 | 0.042 |

| wR-factor (wR2) | 0.142 | 0.124 |

Selected Bond Lengths and Angles

This table provides a selection of important bond lengths and angles, which are crucial for understanding the molecular geometry. The data pertains to Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

| Bond | Length (Å) | Angle | Angle (°) |

| N1-N2 | 1.345(3) | N2-N1-C3 | 111.4(2) |

| N1-C3 | 1.362(3) | N1-N2-C1 | 106.1(2) |

| N2-C1 | 1.369(3) | N1-C3-C2 | 106.5(2) |

| C1-C2 | 1.383(4) | C1-N2-C4 | 129.5(2) |

| C2-C3 | 1.384(4) | C8-C7-C12 | 120.5(2) |

| C7-C12 | 1.385(3) | O1-C11-O2 | 123.6(2) |

| C11-O1 | 1.206(3) | O1-C11-C10 | 124.9(2) |

| C11-O2 | 1.339(3) | O2-C11-C10 | 111.5(2) |

Structural Insights and Molecular Conformation

The crystal structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals important conformational features. The dihedral angle between the pyrazole and benzene rings is 76.06 (11)°.[5] This significant twist between the two aromatic rings is a key structural characteristic. In the crystal packing, weak C-H···π interactions are observed, which link the molecules into a three-dimensional network.[5]

The logical relationship between the synthesis, characterization, and eventual application in drug design is outlined in the following diagram.

Caption: The logical progression from the synthesis of a compound to its application in rational drug design.

Conclusion

The crystal structure analysis of this compound and its analogues provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This information is fundamental for understanding their chemical behavior and for guiding the design of new therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methyl 4-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for the solubility and stability studies of Methyl 4-(1H-pyrazol-1-yl)benzoate. This information is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound is utilized.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 202.21 g/mol | [2] |

| CAS Number | 400750-29-0 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 119-121 °C | [2] |

| Boiling Point (Predicted) | 319.3 ± 25.0 °C | [2] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -0.36 ± 0.10 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.

Aqueous Solubility

The aqueous solubility of this compound has been reported as follows:

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 1.3 g/L (Slightly soluble) | [1] |

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate buffer at different pH values, methanol, ethanol, acetonitrile, DMSO).

Materials:

-

This compound

-

Selected solvents of appropriate purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Shake-Flask Solubility Workflow

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific stability data for this compound is not publicly available, this section outlines the recommended experimental protocols based on ICH guidelines.

Potential Degradation Pathways

Based on the chemical structure, which includes a pyrazole ring and a methyl ester, the following degradation pathways are plausible:

-

Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(1H-pyrazol-1-yl)benzoic acid and methanol. Studies on related pyrazolyl benzoic acid ester derivatives have shown rapid hydrolysis in aqueous buffer at pH 8.

-

Oxidation: While the pyrazole ring is generally stable, the molecule could be susceptible to oxidation at various positions.

-

Photodegradation: Exposure to UV or visible light may induce degradation.

-

Thermal Degradation: The compound may degrade at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[5][6]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature for a specified duration.

-

Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified duration.

-

Withdraw samples at different time points and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid and Solution):

-

For solid-state degradation, expose the powdered compound to dry heat in an oven (e.g., 80 °C).

-

For solution-state degradation, heat the stock solution in a sealed vial at a controlled temperature (e.g., 60 °C).

-

Analyze samples at different time points.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. A photodiode array detector can be used to check for peak purity.

Forced Degradation Study Workflow

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for further investigation. While some basic physicochemical and aqueous solubility data are available, further studies are required to fully characterize its solubility in various organic solvents and its degradation profile under stress conditions. The provided protocols offer a robust framework for generating this critical data, which is indispensable for the successful development of products containing this compound.

References

A Technical Guide to the Quantum Chemical Calculations of Methyl 4-(1H-pyrazol-1-yl)benzoate for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last literature survey, specific quantum chemical calculations for Methyl 4-(1H-pyrazol-1-yl)benzoate have not been extensively published. This guide therefore presents a comprehensive, proposed computational study based on established methodologies and data from closely related pyrazole derivatives. The quantitative data herein is illustrative and intended to guide future research.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrazole moiety in a wide array of pharmacologically active compounds. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

This technical guide outlines a proposed workflow for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a powerful computational method for investigating the properties of molecules.[1][2] The insights gained from such calculations can elucidate structure-activity relationships, predict molecular reactivity, and guide the synthesis of more potent and selective drug candidates.

Proposed Computational Methodology

The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of organic molecules like this compound.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.

Molecular Structure Optimization

The initial 3D structure of this compound would be built using molecular modeling software. A full geometry optimization would then be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Harmonic vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) spectrum of the molecule. This allows for the assignment of characteristic vibrational modes to specific functional groups, which can be compared with experimental FTIR data for validation of the computational model.

Electronic Properties Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Additionally, the Molecular Electrostatic Potential (MEP) surface would be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[2]

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound, based on literature values for analogous compounds.

Predicted Optimized Geometrical Parameters

The bond lengths and angles are predicted based on crystallographic data of similar pyrazole derivatives.[3][4]

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| N1-N2 | 1.34 | C6-N1-N2 | 112.0 |

| N1-C6 | 1.42 | N1-N2-C8 | 106.5 |

| N2-C8 | 1.35 | N2-C8-C7 | 111.5 |

| C7-C8 | 1.38 | C8-C7-C6 | 105.0 |

| C6-C7 | 1.40 | C7-C6-N1 | 105.0 |

| C1-C6 | 1.48 | C1-C6-N1 | 128.0 |

| C1-C2 | 1.39 | C2-C1-C6 | 120.0 |

| C2-C3 | 1.39 | C1-C2-C3 | 120.0 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |

| C5-C1 | 1.39 | C4-C5-C1 | 120.0 |

| C4-C9 | 1.49 | C3-C4-C9 | 120.5 |

| C9-O1 | 1.21 | O1-C9-O2 | 124.0 |

| C9-O2 | 1.34 | C9-O2-C10 | 116.0 |

| O2-C10 | 1.44 | ||

| Dihedral Angles (°) ** | |||

| C2-C1-C6-N1 | ~180 | ||

| N2-N1-C6-C1 | ~0 | ||

| C4-C9-O2-C10 | ~180 |

Note: Atom numbering corresponds to a standard IUPAC naming convention for the molecule.

Predicted Vibrational Frequencies

The predicted vibrational frequencies are based on typical ranges for the functional groups present and data from related pyrazole compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Methyl C-H stretch | 2980 - 2870 |

| C=O stretch (ester) | 1725 - 1705 |

| Aromatic C=C stretch | 1600 - 1450 |

| Pyrazole ring stretch | 1550 - 1400 |

| C-O stretch (ester) | 1300 - 1200 |

| C-N stretch | 1350 - 1250 |

Predicted Electronic Properties

The electronic properties are estimated based on DFT calculations reported for other pyrazole derivatives.[5][6]

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | ~3.5 D |

Visualization of Computational Workflow and Applications

The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and the relationship between calculated properties and their relevance in drug development.

Conclusion

While specific experimental or computational studies on this compound are not yet widely available, this guide provides a comprehensive framework for its theoretical investigation using quantum chemical calculations. The proposed DFT-based methodology is a powerful tool for elucidating the molecule's fundamental properties. The illustrative data presented, derived from closely related compounds, offers valuable preliminary insights. The predicted geometric, spectroscopic, and electronic parameters can serve as a foundation for future experimental work and for the rational design of novel pyrazole-based therapeutic agents. The computational workflows and their applications outlined herein are intended to guide researchers in leveraging theoretical chemistry to accelerate the drug discovery and development process.

References

- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

The N-Aryl Pyrazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents and agrochemicals. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile platform for designing molecules with diverse pharmacological activities. Its journey from a laboratory curiosity in the late 19th century to a privileged structure in contemporary drug discovery is a testament to the enduring power of synthetic chemistry and the relentless pursuit of novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and history of N-aryl pyrazole compounds, detailing key synthetic methodologies, experimental protocols, and the biological targets that have made this chemical motif a focus of intense research.

A Historical Perspective: From Knorr's Discovery to Modern Synthetic Marvels

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. His synthesis of a pyrazole derivative, specifically 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine, marked the birth of pyrazole chemistry.[1] This foundational reaction, now known as the Knorr pyrazole synthesis , laid the groundwork for the exploration of this new class of heterocyclic compounds.[1][2]

Early investigations into the biological properties of pyrazole derivatives led to the discovery of Antipyrine (phenazone) in the late 19th century, one of the first synthetic analgesics and antipyretics.[3][4] This was followed by the development of Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID).[3] These early discoveries highlighted the therapeutic potential of the pyrazole core and spurred further research into its derivatives.

The 20th century saw the refinement of pyrazole synthesis, with the Paal-Knorr synthesis offering another classical route to this heterocyclic system.[5][6] However, the direct N-arylation of the pyrazole ring remained a synthetic challenge. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of N-aryl pyrazoles. The Ullmann condensation , a copper-catalyzed reaction, provided a significant advancement for the formation of C-N bonds, enabling the N-arylation of pyrazoles with aryl halides.[7] Further refinement came with the development of the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, which offered a more versatile and efficient method for N-arylation under milder conditions.[8][9]

This evolution of synthetic methodologies has been instrumental in the discovery and development of a multitude of N-aryl pyrazole-based drugs and agrochemicals, each targeting specific biological pathways with high potency and selectivity.

Key N-Aryl Pyrazole Compounds: A Showcase of Therapeutic Diversity

The versatility of the N-aryl pyrazole scaffold is exemplified by the diverse range of biological targets it can be engineered to modulate. The following sections highlight some of the most significant classes of N-aryl pyrazole compounds that have made a profound impact on medicine and agriculture.

COX-2 Inhibitors: The Rise of Selective Anti-Inflammatory Agents

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. This led to the development of selective COX-2 inhibitors, with the N-aryl pyrazole Celecoxib (Celebrex) being a landmark example.[10]

Signaling Pathway: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[11]

Quantitative Data: SAR of Pyrazole-based COX-2 Inhibitors

The development of selective COX-2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of pyrazole derivatives.

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5a | H | H | >100 | 20.71 | >4.83 |

| 5f | 3,4,5-(OCH3)3 | H | 14.34 | 1.50 | 9.56 |

| 6a | H | NH2 | >100 | 56.73 | >1.76 |

| 6e | 4-Br | NH2 | 30.29 | 2.51 | 12.07 |

| 6f | 3,4,5-(OCH3)3 | NH2 | 9.56 | 1.15 | 8.31 |

| Celecoxib | - | - | 5.42 | 2.16 | 2.51 |

| Data adapted from[12] |

Cannabinoid Receptor Modulators: Targeting the Endocannabinoid System

The endocannabinoid system, with its CB1 and CB2 receptors, plays a crucial role in regulating appetite, pain, and mood. The N-aryl pyrazole Rimonabant (Acomplia) was developed as a selective CB1 receptor antagonist for the treatment of obesity.[6][13] Although later withdrawn from the market due to psychiatric side effects, it remains a significant example of targeting this system with N-aryl pyrazoles.

Signaling Pathway: Rimonabant acts as an inverse agonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[14]

Quantitative Data: Binding Affinities of Pyrazole Derivatives for Cannabinoid Receptors

The following table presents the binding affinities (Ki) of a series of pyrazole derivatives for human CB1 and CB2 receptors, illustrating the potential for achieving selectivity.

| Compound | R1 (at position 1) | R2 (at position 5) | R3 (at position 3) | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| 26 | 2,4-Dichlorophenyl | 2,5-Dimethylpyrrole | N-Cyclohexylcarboxamide | 788.1 | >10000 | >12.7 |

| 30 | 2,4-Dichlorophenyl | Pyrrole | N-Cyclohexylcarboxamide | 5.6 | 788.1 | 140.7 |

| AM251 | - | - | - | 7.48 | 1640 | 219 |

| SR144528 | - | - | - | 400 | 0.62 | 0.00155 |

| Data adapted from[15] |

GABA Receptor Modulators: A Novel Class of Insecticides

The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel, is a crucial inhibitory neurotransmitter receptor in both insects and mammals. The N-aryl pyrazole Fipronil is a broad-spectrum insecticide that acts as a potent and selective blocker of insect GABA receptors.[16][17][18]

Signaling Pathway: Fipronil non-competitively blocks the GABA-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and subsequent paralysis and death.[8] Its selectivity arises from a higher affinity for insect GABA receptors compared to their mammalian counterparts.

Quantitative Data: Insecticidal Activity of Fipronil and Analogs

The insecticidal potency of fipronil and its analogs is often evaluated by determining the lethal concentration (LC50) required to kill 50% of a test population.

| Compound | Insect Species | LC50 (nM) |

| Fipronil | American Cockroach (neuron) | 28 (IC50) |

| Dieldrin | American Cockroach (neuron) | 16 (IC50, inhibition) |

| Data adapted from[16] |

Androgen Receptor Modulators: Applications in Anabolic Steroids

The androgen receptor is a nuclear receptor that plays a key role in the development and maintenance of male characteristics. Stanozolol (Winstrol) is a synthetic anabolic steroid that features a pyrazole ring fused to the steroid A-ring.

Signaling Pathway: Stanozolol binds to the androgen receptor, leading to its translocation to the nucleus, where it modulates the expression of target genes involved in protein synthesis and muscle growth.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of N-aryl pyrazoles via classical and modern techniques, as well as protocols for key biological assays.

Synthesis Protocols

Protocol 1: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [2]

-

Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol.

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

-

Heat the reaction mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain pure 1,5-dimethyl-2-phenylpyrazol-3-one.

-

Protocol 2: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate [7]

-

Materials: 1H-pyrazole, Ethyl 4-iodobenzoate, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K2CO3), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vial, add 1H-pyrazole (1.2 equivalents), ethyl 4-iodobenzoate (1.0 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2.0 equivalents).

-

Add DMSO as the solvent.

-

Seal the vial and heat the reaction mixture at 90 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-pyrazol-1-yl)benzoate.

-

Protocol 3: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole [19]

-

Materials: 1-benzyl-4-bromo-1H-pyrazole, Amine (e.g., morpholine), Pd(OAc)2, tBuBrettPhos (ligand), NaOtBu (base), Toluene.

-

Procedure:

-

To an oven-dried reaction tube, add Pd(OAc)2 (0.02 equivalents), tBuBrettPhos (0.04 equivalents), and NaOtBu (1.4 equivalents).

-

Add 1-benzyl-4-bromo-1H-pyrazole (1.0 equivalent) and the amine (1.2 equivalents).

-

Add toluene as the solvent.

-

Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 4-amino-1-benzyl-1H-pyrazole derivative.

-

Biological Assay Protocols

Protocol 4: In Vitro COX-2 Inhibitory Assay [5][20]

-

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to PGF2α, which is quantified by ELISA.

-

Procedure:

-

Pre-incubate human recombinant COX-2 enzyme with the test compound at various concentrations for 10 minutes at 37 °C.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a defined time with a suitable quenching agent.

-

Reduce the PGH2 product to PGF2α using stannous chloride.

-

Quantify the amount of PGF2α produced using a competitive ELISA kit.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Protocol 5: Cannabinoid Receptor (CB1) Binding Assay [21][22][23]

-

Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [3H]CP-55,940) from the CB1 receptor.

-

Procedure:

-

Incubate membranes from cells expressing the human CB1 receptor with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Quantify the amount of bound radioligand on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

-

Conclusion and Future Perspectives

The journey of N-aryl pyrazole compounds from their initial synthesis over a century ago to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The development of increasingly sophisticated synthetic methods has unlocked the potential of this versatile core, enabling the creation of highly potent and selective modulators of a wide range of biological targets. The examples of Celecoxib, Rimonabant, Fipronil, and Stanozolol underscore the remarkable therapeutic and commercial impact of this chemical class.

As our understanding of disease biology deepens, the N-aryl pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. The ability to fine-tune the steric and electronic properties of the pyrazole ring and its substituents provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring new biological targets for N-aryl pyrazole derivatives, as well as developing even more efficient and sustainable synthetic methodologies. The rich history and proven track record of this remarkable heterocycle ensure its continued prominence in the field of medicinal chemistry for years to come.

References

- 1. 3D-QSAR studies of arylpyrazole antagonists of cannabinoid receptor subtypes CB1 and CB2. A combined NMR and CoMFA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. process.st [process.st]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Substituted Pyrazole Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly substituted pyrazole esters, are integral to a multitude of commercial drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The therapeutic efficacy and clinical success of a drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide offers an in-depth exploration of the core physicochemical properties of substituted pyrazole esters, including lipophilicity, solubility, pKa, chemical stability, and melting point. It provides structured data, detailed experimental protocols, and logical diagrams to aid researchers in the rational design and development of novel pyrazole-based therapeutics.

Key Physicochemical Properties and Data

The introduction of various substituents to the pyrazole core and modifications of the ester group can significantly alter the molecule's physicochemical profile.[5][6] Understanding these structure-property relationships is crucial for optimizing drug candidates.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like pyrazoles, the distribution coefficient (LogD) at a specific pH is often more relevant. The pyrazole ring itself is considered an aryl bioisostere that can improve a drug's lipophilicity and solubility profile.[5]

Table 1: Lipophilicity of Pyrazole and Representative Derivatives

| Compound | Structure | LogP | Data Type | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | C₃H₄N₂ | 0.26 - 0.33 | Experimental | [7][8] |

| Celecoxib | Pyrazole derivative | 3.43 | Experimental | PubChem CID 2662 |

| Rimonabant | Pyrazole derivative | 5.4 | Experimental | PubChem CID 104850 |

| Representative Pyrazole Esters | Varies | 1.0 - 2.23 | Calculated |[9] |

Note: Data for specific, systematically substituted pyrazole esters is often proprietary. The values for derivatives illustrate the range achievable through substitution.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a major challenge in drug formulation. The solubility of pyrazole derivatives is influenced by factors such as crystal lattice energy (related to melting point) and the balance of polar and non-polar substituents.[6] The parent 1H-pyrazole has moderate water solubility.[10]

Table 2: Solubility Data for Pyrazole

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | Water | 19400 mg/L | 25 | [7] |

| 1H-Pyrazole | Cyclohexane | 0.577 moles/L | 31.8 | [8] |

| 1H-Pyrazole | Benzene | 0.31 moles/L | 5.2 |[8] |

Acidity and Basicity (pKa)

The pyrazole ring is weakly basic, with the N-2 atom (pyridine-like) acting as a proton acceptor.[5][11] The pKa of unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[5][8] This property is critical as the ionization state of a molecule at physiological pH (7.4) affects its solubility, permeability, and interaction with biological targets. The N-1 proton can also be abstracted under strong basic conditions.[12]

Table 3: pKa Values of Pyrazole and Related Heterocycles

| Compound | pKa (Conjugate Acid) | Solvent | Reference |

|---|---|---|---|

| Pyrazole | 2.49 - 2.5 | Water | [5][8] |

| Imidazole | 7.1 | Water | [5] |

| Indazole | 1.2 | Acetonitrile | [13] |

| 1,2,4-Triazole | 2.2 | Acetonitrile |[13] |

Chemical Stability

The stability of a drug substance is paramount for its shelf-life and in vivo performance. For pyrazole esters, the primary degradation pathway is often hydrolysis of the ester functional group, particularly under basic or acidic conditions, yielding the corresponding carboxylic acid and alcohol.[14][15] Forced degradation studies are used to identify these liabilities.

Table 4: Hydrolytic Stability of Representative Pyrazole Esters

| Compound ID | Description | Conditions | Half-life (t½) | Reference |

|---|---|---|---|---|

| Initial Hits | Pyrazole ester inhibitors | pH 8 Buffer | 60 - 120 min | [14] |

| Compound 7e | 3-substituted pyrazole ester | pH 8 Buffer | 450 min | [14] |

| Compound 10a | 3-substituted pyrazole ester | pH 8 Buffer | 900 min |[14] |

Melting Point (Mp)

The melting point is an indicator of a compound's purity and the strength of its crystal lattice. It can influence solubility and dissolution rate. Unsubstituted pyrazole is a low-melting solid.[7]

Table 5: Melting Points of Pyrazole and Derivatives

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 1H-Pyrazole | 67 - 70 | [8] |

| 3-Methyl-5-phenyl-1H-pyrazole | 124 - 125 | [16] |

| 5-Acetamido-3-phenyl-1H-pyrazole | 169 - 171 |[16] |

Visualizing Physicochemical Relationships and Workflows

Visual models are essential for understanding the complex interplay of molecular structure and function. The following diagrams illustrate key relationships and experimental processes in the study of pyrazole esters.

Caption: General experimental workflow for physicochemical profiling of new chemical entities.

Caption: Factors influencing the physicochemical properties of substituted pyrazole esters.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of accurate physicochemical characterization.

Determination of Lipophilicity (Shake-Flask Method)

-

Preparation: Prepare a stock solution of the test compound in n-octanol. Also prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a glass vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).

Determination of Aqueous Solubility (Equilibrium Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., deionized water or buffer) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is achieved.

-

Separation: Remove the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

-

Reporting: Express the solubility in units such as mg/mL or µM.

Determination of pKa (UV-Vis Spectrophotometry)

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation: Prepare a stock solution of the pyrazole ester in a suitable organic co-solvent (e.g., methanol). Add a small, constant amount of this stock solution to each buffer to create a series of test solutions. The final co-solvent concentration should be low (<1%) to minimize its effect on the pKa.

-

Spectral Acquisition: Record the UV-Vis absorbance spectrum for the compound in each buffer over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Determination of Chemical Stability (Forced Degradation)

This protocol outlines a stress test to identify potential degradation pathways, as suggested by ICH guidelines.[15]

-

Stock Solution: Prepare a stock solution of the pyrazole ester in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions in separate vials:

-

Acidic Hydrolysis: Add 0.1 M HCl; incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH; incubate at 60 °C.[15]

-

Oxidative Degradation: Add 3% H₂O₂; keep at room temperature.[15]

-

Photodegradation: Expose to a combination of visible and UV light in a photostability chamber.[15]

-

Thermal Stress: Heat the solution at an elevated temperature (e.g., 70 °C).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial, neutralize it if necessary, and dilute to a suitable concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., HPLC with a diode-array detector or mass spectrometer).

-

Evaluation: Quantify the amount of the parent compound remaining at each time point. Calculate the degradation rate and half-life (t½) under each condition. Identify major degradants by comparing chromatograms and using mass spectrometry.[14]

Conclusion

The physicochemical properties of substituted pyrazole esters are a direct consequence of their molecular structure. Lipophilicity, solubility, ionization state, and stability are not independent variables but are interconnected facets that collectively define a molecule's potential as a drug. By systematically measuring these properties using robust experimental protocols and analyzing the resulting data, researchers can establish clear structure-property relationships. This knowledge is indispensable for the iterative process of drug design, enabling the optimization of lead compounds to achieve the desired ADME profile and, ultimately, enhance therapeutic potential. The tables and workflows provided in this guide serve as a foundational resource for scientists dedicated to advancing pyrazole-based drug discovery.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazole | 288-13-1 [chemicalbook.com]

- 9. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Theoretical Investigation of Pyrazole Ring Electronics: A Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic architecture imparts a versatile range of physicochemical properties, making it a "privileged structure" in drug design, present in numerous FDA-approved drugs.[1] This technical guide provides an in-depth exploration of the theoretical underpinnings of pyrazole's electronic characteristics, offering a critical resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this important heterocyclic system. We will delve into its aromaticity, electron distribution, reactivity, and the profound influence of substituents, supported by quantitative data, established experimental and computational protocols, and detailed visualizations.

1. Core Electronic Structure and Aromaticity

Pyrazole is a planar, five-membered ring that fulfills Hückel's criteria for aromaticity.[3][4] It possesses a delocalized 6π-electron system, which arises from the p-orbitals of the three carbon atoms and the two nitrogen atoms.[4] A critical feature of the pyrazole ring is the distinct electronic nature of its two nitrogen atoms:

-

N1 (Pyrrole-like): This nitrogen atom is sp² hybridized and contributes its lone pair of electrons to the aromatic sextet.[5] Consequently, this nitrogen is non-basic and the N1-H proton is acidic (pKa ≈ 14.2).[6]

-

N2 (Pyridine-like): This nitrogen is also sp² hybridized, but its lone pair resides in an sp² orbital within the plane of the ring, separate from the aromatic π-system.[5] This lone pair confers basicity to the molecule (pKb ≈ 11.5) and is readily available for protonation or coordination with metal ions.[1][7]

The resonance energy of pyrazole, a measure of its aromatic stability, is approximately 123 kJ/mol, positioning it between that of benzene and thiophene.[6]

2. Electron Density, Reactivity, and Tautomerism

The presence of two electronegative nitrogen atoms creates an uneven distribution of electron density across the pyrazole ring, which dictates its chemical reactivity.

-

Electrophilic Attack: The C4 position possesses the highest electron density, making it the most susceptible to electrophilic substitution reactions.[6][7]

-

Nucleophilic Attack: Conversely, the C3 and C5 positions are electron-deficient due to the inductive effect of the adjacent nitrogen atoms. This makes them potential sites for nucleophilic attack, although such reactions are less common than electrophilic substitution.[6][8]

-

Reactivity at Nitrogen: The basic N2 nitrogen is the primary site for reactions with electrophiles, including protonation and alkylation.[9] The acidic N1 proton can be readily removed by a base, forming a pyrazolate anion which is highly reactive towards electrophiles.[7][9]

Unsymmetrically substituted pyrazoles exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. The position of this equilibrium is sensitive to the electronic nature of the substituents, solvent effects, and temperature.[5][6]

3. The Influence of Substituents

The electronic properties and reactivity of the pyrazole ring can be finely tuned by introducing substituents at the C3, C4, or C5 positions.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), amino (-NH₂), or hydroxyl (-OH) groups increase the electron density of the ring. An EDG at the C4 position further enhances its nucleophilicity, accelerating electrophilic substitution.[10] EDGs at C3 or C5 can increase the basicity of the adjacent N2 atom.[5]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) decrease the electron density of the pyrazole ring.[5] This deactivates the ring towards electrophilic attack but can make the C3 and C5 positions more susceptible to nucleophilic substitution. EWGs also increase the acidity of the N1 proton.[5]

This modulation of electronic properties is a key strategy in drug design, used to optimize a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[11]

4. Quantitative Electronic and Spectroscopic Data

The following tables summarize key quantitative data that describe the electronic properties of the parent pyrazole molecule.

Table 1: Physicochemical and Spectroscopic Data for Pyrazole

| Property | Value | Reference(s) |

|---|---|---|

| pKₐ (for protonated form) | 2.5 | [1] |

| pKₐ (for N-H acidity) | 14.21 | [6] |

| Dipole Moment | ~2.2 D | [12] |

| ¹H NMR (CDCl₃), δ (ppm) | C3–H: 7.61, C4–H: 6.31, C5–H: 7.61, N–H: 12.64 | [7] |

| ¹³C NMR (CDCl₃), δ (ppm) | C3: 134.3, C4: 105.2, C5: 135.3 |[7] |

Table 2: Frontier Molecular Orbital Energies for Pyrazole

| Parameter | Energy (eV) | Significance | Reference(s) |

|---|---|---|---|

| HOMO (Highest Occupied) | ~ -6.5 to -6.8 | Electron-donating ability; site of oxidation | [13][14] |

| LUMO (Lowest Unoccupied) | ~ +1.5 to +1.8 | Electron-accepting ability; site of reduction | [13][14] |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 to 8.6 | Chemical reactivity and kinetic stability |[13][14] |

Table 3: UV-Vis Absorption Data for Pyrazole

| Transition | λₘₐₓ (nm) | Solvent | Reference(s) |

|---|---|---|---|

| π → π* | 210 | Ethanol | [7] |

| π → π* | 203 | Gas Phase |[15] |

5. Methodologies for Investigation

A combination of experimental and computational techniques is employed to probe the electronic structure of pyrazoles.

5.1. Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the chemical environment of each proton and carbon atom, which is directly related to the local electron density.

-

Methodology: A sample of the pyrazole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300-600 MHz). Electron-rich centers (like C4) typically show upfield shifts (lower ppm), while electron-poor centers (C3, C5) show downfield shifts (higher ppm).[7] Broad signals for C3 and C5 in N-unsubstituted pyrazoles can indicate rapid tautomeric exchange.[5]

-

-

UV-Visible Spectroscopy:

-

Objective: To measure the electronic transitions (e.g., π → π*) within the aromatic system.

-

Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λₘₐₓ) corresponds to the energy of the electronic transition.[16][17]

-

-

X-ray Crystallography:

-

Objective: To obtain precise measurements of bond lengths and angles in the solid state.

-

Methodology: Single crystals of the pyrazole compound are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a 3D model of the electron density, from which atomic positions, bond lengths, and angles are determined. This provides definitive information on the planarity and geometry of the ring.[18]

-

5.2. Computational Protocols

-

Density Functional Theory (DFT):

-

Objective: To model the electronic structure and predict various properties of pyrazole derivatives.

-

Methodology: The 3D structure of the molecule is built using molecular modeling software. A geometry optimization is first performed to find the lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311+G(d,p).[16][19] From the optimized structure, a wide range of electronic properties can be calculated, including:

-

Electron Density and Electrostatic Potential (ESP) Maps: To visualize electron-rich and electron-poor regions and predict sites of reactivity.[19]

-

Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity and electronic transitions.[13]

-

Simulated NMR and UV-Vis Spectra: To aid in the interpretation of experimental data.[16]

-

Thermochemical Data: To calculate the relative energies of different tautomers or isomers.[5]

-

-

The pyrazole ring is a remarkably tunable aromatic system whose electronic properties are governed by the interplay between its two distinct nitrogen atoms and the substitution pattern on the carbon framework. Its aromaticity provides a stable core, while the inherent asymmetry in electron distribution creates well-defined regions of reactivity. A thorough understanding of these electronic principles, gained through a synergistic application of experimental and computational methods, is paramount for the rational design of novel pharmaceuticals and functional materials. By modulating the ring's electronics, scientists can precisely control molecular interactions, thereby optimizing the efficacy, selectivity, and safety of pyrazole-based compounds for a vast array of applications.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]